molecular formula C14H16N2O2 B2481542 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea CAS No. 1428375-21-6

1-Benzyl-3-[2-(furan-3-YL)ethyl]urea

Cat. No.: B2481542
CAS No.: 1428375-21-6
M. Wt: 244.294
InChI Key: BTOIIJRLXLBWAF-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(furan-3-yl)ethyl]urea is a urea derivative featuring a benzyl group at the N1 position and a 2-(furan-3-yl)ethyl substituent at the N3 position.

Properties

IUPAC Name

1-benzyl-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(15-8-6-13-7-9-18-11-13)16-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOIIJRLXLBWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea typically involves the reaction of benzyl isocyanate with 2-(furan-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-[2-(furan-3-YL)ethyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at N3 Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
1-Benzyl-3-[2-(pyridin-2-yl)ethyl]urea 2-(pyridin-2-yl)ethyl C15H17N3O 255.31 Discontinued commercial product
1-Benzyl-3-(4-ethyl-benzoyl)urea 4-ethyl-benzoyl C17H18N2O2 282.34 Optimized synthesis via reflux
1-Benzyl-3-(p-tolyl)urea p-tolyl (4-methylphenyl) C15H16N2O 240.30 Commercial availability
1-Benzyl-3-(2-trifluoromethylphenyl)urea 2-trifluoromethylphenyl C15H13F3N2O 294.27 Positional CF3 effects on activity
Target Compound: 1-Benzyl-3-[2-(furan-3-yl)ethyl]urea 2-(furan-3-yl)ethyl C14H16N2O2 (estimated) ~252.29 (estimated) Furan’s electron-rich aromaticity N/A

Key Observations:

  • The trifluoromethylphenyl derivatives () exhibit enhanced lipophilicity and metabolic stability due to the CF3 group, whereas the furan analog may prioritize π-π stacking interactions in biological targets .
  • Molecular Weight: The target compound’s estimated molecular weight (~252.29 g/mol) aligns with simpler urea derivatives (e.g., p-tolyl analog at 240.30 g/mol), suggesting manageable synthetic scalability .

Biological Activity

1-Benzyl-3-[2-(furan-3-YL)ethyl]urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea functional group along with furan and benzyl moieties, which contribute to its unique chemical properties. The presence of the furan ring is notable for its ability to participate in π-π interactions, while the urea moiety facilitates hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thus affecting cell proliferation and survival.
  • Receptor Interaction : It binds to cellular receptors, leading to modulation of signaling pathways that are crucial for various cellular functions.
  • Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation, making it a candidate for anticancer therapy.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.63Induces apoptosis via caspase activation
A549 (Lung)12.30Cell cycle arrest at G1 phase
U-937 (Leukemia)8.50Modulates gene expression related to apoptosis

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antiviral Activity

Research has also indicated antiviral properties for derivatives of this compound. For instance, modifications to the structure have shown efficacy against viral infections:

Virus IC50 (µM) Reference Compound
Influenza A7.53Oseltamivir
Coxsackie B40.4 - 2.1Ribavirin

These findings highlight the versatility of this compound in targeting both cancerous cells and viral pathogens.

Case Studies

  • Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
  • Antiviral Screening : In vitro studies on influenza A showed that derivatives of this compound inhibited viral replication significantly, with an IC50 value lower than that of standard antiviral drugs like oseltamivir. This suggests a promising avenue for further research into its use as an antiviral agent.

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